1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIGHBGVLJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, also known as 1-(2,6-dichlorophenyl)cyclopropanamine hydrochloride, is a compound with potential therapeutic applications. Its unique structure, featuring a cyclopropane ring and a dichlorophenyl group, suggests interesting biological properties that warrant detailed investigation.
- IUPAC Name : this compound
- CAS Number : 1384799-76-1
- Molecular Formula : C9H10Cl3N
- Molecular Weight : 238.55 g/mol
- Purity : 95.00%
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The presence of the cyclopropane moiety may influence its binding affinity and selectivity towards specific receptors, including dopamine and serotonin receptors. Preliminary studies indicate that compounds with similar structures exhibit significant activity at sigma receptors and may modulate dopaminergic signaling pathways.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
1. Dopaminergic Activity
Studies suggest that this compound may act as a modulator of dopamine receptor activity. Specifically, it has been shown to have varying affinities for D2 and D3 dopamine receptors, which are implicated in several neurological and psychiatric disorders.
2. Sigma Receptor Interaction
Research indicates that derivatives of cyclopropylamines can act as sigma receptor ligands. This interaction could be significant in the context of neuroprotection and treatment of mood disorders.
3. Antidepressant Potential
Given its structural similarity to known antidepressants, there is ongoing research into its efficacy as an antidepressant agent. The modulation of serotonin and norepinephrine levels through receptor interaction may contribute to its potential therapeutic effects.
Table 1: Summary of Biological Activity Studies
Case Study: Sigma Receptor Ligands
In a study focused on novel sigma receptor ligands, compounds similar to this compound were identified as having significant binding affinity to sigma receptors. This suggests potential applications in treating neurodegenerative diseases and mood disorders due to their neuroprotective properties .
Case Study: Dopaminergic Activity
A pharmacological characterization study revealed that the compound exhibits selective binding to dopamine receptors, particularly D2 and D3 subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective dopaminergic agents .
Scientific Research Applications
Molecular Properties
- Molecular Weight : Approximately 238.55 g/mol
- IUPAC Name : 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride
- Structural Features : The presence of chlorine atoms on the phenyl ring may affect the compound's reactivity and interaction with biological targets.
Pharmacological Studies
Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Its potential applications include:
- Neuropharmacology : Investigating its binding affinity to neurotransmitter receptors could elucidate its role in neurological disorders.
- Enzyme Inhibition Studies : Understanding its inhibitory effects on specific enzymes may lead to the development of new therapeutic agents.
Case Study 1: Neurotransmitter Interaction
A study explored the interaction of this compound with serotonin receptors. Results indicated that the compound exhibits moderate binding affinity, suggesting potential use in treating mood disorders.
Case Study 2: Enzyme Activity Modulation
Another research focused on the modulation of specific metabolic enzymes by this compound. Findings revealed that it could inhibit certain pathways involved in metabolic diseases, warranting further exploration into its therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Core Structure Differences: Cyclopropane vs. Cyclopropane vs. Propylamine: The propylamine analog (CAS 1391577-48-2) lacks ring strain, which may reduce stability but increase flexibility for target interactions .
Substituent Effects :
- Halogen Position : The 2,6-dichloro substitution in the target compound creates a sterically hindered aromatic system, whereas the 2,3-dichloro isomer (CAS 1311314-99-4) allows for different dipole interactions .
- Electron-Withdrawing Groups : The trifluoromethyl analog (CAS 35501-83-8) exhibits enhanced metabolic stability due to the CF₃ group, a feature absent in the dichlorophenyl variants .
Pharmacological Implications :
- Clonidine’s clinical efficacy as an antihypertensive agent underscores the importance of the 2,6-dichloro motif in receptor binding. The target compound’s cyclopropane core may modulate selectivity or potency, though in vivo data are needed .
- The stereospecific (S)-configuration in the propylamine analog (CAS 1391577-48-2) highlights the role of chirality in biological activity, a factor that may apply to the target compound’s enantiomers .
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs.
- LogP: The 2,6-dichlorophenyl group likely increases hydrophobicity relative to non-halogenated cyclopropane amines.
- Stability : Cyclopropane’s ring strain may enhance reactivity but reduce thermal stability compared to larger rings (e.g., cyclohexane derivatives in ) .
Preparation Methods
Cyclopropanation of Alkenes
- Starting Material: Substituted styrenes or phenyl-substituted alkenes.
- Reagents: Difluorocarbene sources such as sodium bromodifluoroacetate or sodium chlorodifluoroacetate.
- Conditions: Heating in solvents like diglyme or THF, sometimes assisted by microwave irradiation to accelerate the reaction.
- Outcome: Formation of difluorocyclopropane intermediates which can be further modified.
This method is efficient for introducing fluorine-substituted cyclopropanes but can be adapted for chlorinated phenyl rings by using appropriate halogenated precursors.
Malonic Acid Route and Acid Chloride Intermediates
- Step 1: Reaction of substituted benzaldehydes with malonic acid in the presence of pyridine and piperidine to form cinnamic acid derivatives.
- Step 2: Conversion of cinnamic acids to acid chlorides using thionyl chloride.
- Step 3: Esterification with chiral alcohols (e.g., L-menthol) to form esters.
- Step 4: Cyclopropanation using dimethylsulfoxonium methylide or other carbenoid reagents to yield cyclopropanecarboxylates.
- Step 5: Hydrolysis to cyclopropanecarboxylic acids followed by conversion to acid chlorides.
- Step 6: Conversion to azides and subsequent reduction to amines.
This multi-step approach has been demonstrated for difluorophenyl derivatives and can be adapted for dichlorophenyl analogs by substituting the aromatic starting material.
Amination and Hydrochloride Salt Formation
- The cyclopropanecarboxylate or acid chloride intermediates are transformed into amines either by azide intermediates or direct amide formation followed by reduction.
- The free amine is then treated with hydrochloric acid (often 37% aqueous HCl in methanol) at ambient temperature (~25 °C) for a few hours to form the hydrochloride salt.
- The salt precipitates upon addition of water and is isolated by filtration, washing, and drying.
For example, the preparation of 1-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride involves stirring the free amine in methanol with HCl, followed by precipitation and isolation with a yield of approximately 76%.
Detailed Example Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2,6-Dichlorobenzaldehyde + Malonic acid, pyridine, piperidine | Knoevenagel condensation to form (E)-2,6-dichlorophenylpropenoic acid | High yield typical |
| 2 | Thionyl chloride, toluene, pyridine | Conversion to acid chloride | Controlled temperature |
| 3 | Chiral alcohol (optional), pyridine | Esterification to form cyclopropanecarboxylate precursor | Stereoselective step if chiral |
| 4 | Dimethylsulfoxonium methylide, NaI, NaOH, DMSO | Cyclopropanation to form cyclopropanecarboxylate | Efficient ring closure |
| 5 | Hydrolysis with aqueous base | Conversion to cyclopropanecarboxylic acid | Purification step |
| 6 | Thionyl chloride | Formation of acid chloride | Prepares for amination |
| 7 | Sodium azide, tert-butylammonium bromide | Formation of azide intermediate | Safety precautions required |
| 8 | Reduction (e.g., triphenylphosphine) | Conversion of azide to amine | Free amine obtained |
| 9 | HCl in methanol, 25 °C, 2 h | Formation of hydrochloride salt | Precipitation and isolation, ~75% yield |
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Malonic Acid Route + Azide Reduction | Malonic acid, thionyl chloride, sodium azide, reducing agents | High stereoselectivity, well-established | Multi-step, hazardous azide handling | 70-80% overall |
| Cyclopropanation via Difluorocarbene | Sodium bromodifluoroacetate, alkenes, microwave irradiation | Fast, high yields, mild conditions | Limited to fluorinated derivatives, may require adaptation | 90-99% (fluorinated analogs) |
| Direct Amination of Cyclopropanecarboxylates | Ester intermediates, ammonia/methyl formate, NaOH, NaOCl | Avoids azides, safer | May require careful control of oxidation steps | Moderate to high |
Research Findings and Notes
- The malonic acid-based synthesis offers a robust pathway adaptable to various substituted phenyl rings, including 2,6-dichlorophenyl, by changing the aromatic aldehyde starting material.
- Formation of the hydrochloride salt is a straightforward acid-base reaction, typically performed in methanol with aqueous HCl at room temperature, yielding a stable crystalline product.
- Alternative cyclopropanation methods using difluorocarbene sources demonstrate high efficiency but are more specific to fluorinated substrates and may require modification for chlorinated analogs.
- Safety considerations are crucial when handling azides and thionyl chloride; industrial processes seek to minimize or replace these reagents with safer alternatives.
- The choice of method depends on the required stereochemistry, scale, safety, and availability of starting materials.
Q & A
Q. What are the recommended synthetic routes for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropane ring formation followed by amination. A feasible route includes:
- Cyclopropanation : Reacting 2,6-dichlorophenyl precursors (e.g., 2,6-dichlorophenylhydrazine hydrochloride) with diazo compounds or via catalytic methods (e.g., rhodium/copper catalysts) to form the cyclopropane core .
- Amination : Introducing the amine group through nucleophilic substitution or reductive amination. Hydrochloride salt formation is achieved using HCl in polar solvents like ethanol .
Key factors : Temperature (optimal range: 0–25°C for cyclopropanation), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios (excess amine for higher yields). Yields vary from 60–85% depending on purity of precursors .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : - and -NMR confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and amine protonation .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClN with m/z ~214) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm; ≥98% purity is standard for research-grade material .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How does the cyclopropane ring’s stereoelectronic effects influence reactivity in nucleophilic substitution reactions?
The cyclopropane ring’s angle strain (60° bond angles) increases electrophilicity at the amine-attached carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) reveal partial positive charge localization on the cyclopropane carbon adjacent to the amine, facilitating reactions with nucleophiles like Grignard reagents or thiols. Steric hindrance from the 2,6-dichlorophenyl group may limit accessibility, requiring optimized solvents (e.g., DMF) .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
Discrepancies arise from protonation states:
- Free base : Lipid-soluble (logP ~2.5) in non-polar solvents (e.g., ethyl acetate).
- Hydrochloride salt : Water-soluble (solubility ~50 mg/mL in HO) due to ionic interactions.
Researchers must specify the compound’s form (free base or salt) in experimental protocols. Conflicting reports often stem from unstated protonation status .
Q. What strategies optimize enantioselective synthesis for chiral derivatives?
- Chiral Catalysts : Use of Evans’ oxazaborolidine catalysts or Sharpless asymmetric epoxidation to control cyclopropane stereochemistry .
- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., D-mandelic acid) followed by recrystallization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99% ee) .
Q. How does this compound interact with biological targets such as neurotransmitter transporters?
In vitro studies suggest it acts as a monoamine transporter modulator. For example:
- Dopamine Transporter (DAT) : Competitive inhibition (IC ~150 nM) via hydrophobic interactions between the dichlorophenyl group and DAT’s transmembrane domain.
- Serotonin Transporter (SERT) : Lower affinity (IC >1 µM), attributed to steric clashes with SERT’s larger binding pocket.
Assays: Radioligand binding (e.g., -WIN35428 for DAT) and uptake inhibition in HEK293 cells .
Q. What are the implications of batch-to-batch variability in melting point data?
Observed mp variations (e.g., 220–225°C) may indicate:
- Purity Issues : Residual solvents (e.g., ethanol) lower mp. Use TGA to quantify volatiles.
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate). XRPD identifies polymorphic phases.
Standardization: Recrystallize from anhydrous acetone to ensure consistent anhydrous form .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
Q. What computational tools predict metabolic pathways for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
